molecular formula C18H16N4O4S B2652479 Ethyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate CAS No. 896327-94-9

Ethyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate

Cat. No.: B2652479
CAS No.: 896327-94-9
M. Wt: 384.41
InChI Key: YEBWYYZNLXTCCF-UHFFFAOYSA-N
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Description

This compound is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It contains 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . It has been evaluated for its in vitro anti-HIV-1 activity .


Synthesis Analysis

The synthesis of similar compounds involves the use of 1,3,5-triazine derivatives . The chloride ion of these compounds is replaced with one equivalent of morpholine at 70-80°C in a dioxane/water solvent mixture using sodium carbonate as a base . This process can be done by the conventional method or by using microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, which is substituted with 1,3,4-oxadiazole and 1,3,4-thiadiazole rings . These rings are part of the metal chelation motif .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the replacement of the chloride ion of 1,3,5-triazine derivatives with morpholine . This reaction is facilitated by the use of sodium carbonate as a base and can be carried out at 70-80°C in a dioxane/water solvent mixture .

Scientific Research Applications

Antibacterial and Antifungal Activities

Ethyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate and its derivatives have been explored for their potential in antimicrobial activities. Studies have shown that certain synthesized compounds related to this chemical exhibit significant antibacterial and antifungal properties against pathogens like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and various fungal species (Desai et al., 2007).

Spectroscopic Analysis and Molecular Docking

Research involving this compound includes its characterization using FT-IR, FT-Raman spectroscopy, and molecular docking studies. These methods help in understanding the molecular structure, stability, and potential biological interactions of the compound, suggesting its use in various scientific applications (El-Azab et al., 2016).

Synthesis and Characterization of Derivatives

Several studies have focused on synthesizing and characterizing derivatives of this compound. These derivatives have been explored for their potential applications in medicinal chemistry and as building blocks in organic synthesis (Dolzhenko et al., 2006).

Antimicrobial and Theoretical Studies

The compound and its derivatives have been a subject of antimicrobial studies and theoretical modeling. These studies not only evaluate the antimicrobial potential of the compounds but also use computational methods like molecular docking and QSAR modeling to predict their biological activities (Taha et al., 2020).

Synthesis and Application in Tribology

Research has also been conducted on the synthesis of related triazine derivatives and their application in tribology, specifically as additives in lubricants. These studies explore the chemical's capacity to improve the wear resistance and friction-reducing properties of lubricants, demonstrating its potential industrial applications (Wu et al., 2017).

Mechanism of Action

The mechanism of action of this compound is related to its anti-HIV-1 activity . Molecular docking studies have shown that the designed compounds bind into the active site of PFV integrase (IN), an enzyme essential for retroviral replication . The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .

Properties

IUPAC Name

ethyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-2-26-16(24)12-6-8-13(9-7-12)19-15(23)11-27-17-20-14-5-3-4-10-22(14)18(25)21-17/h3-10H,2,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBWYYZNLXTCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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